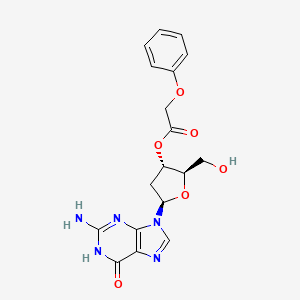

2'-Deoxy-N2-phenoxyacetylguanosine

Description

Role of Nucleoside Analogues in Advancing Genetic and Biochemical Studies

Nucleoside analogues, which are structurally similar to natural nucleosides, have been instrumental in advancing our understanding of genetic and biochemical processes. By incorporating these analogues into DNA or RNA, researchers can probe the intricate mechanisms of DNA replication, transcription, and translation. nih.gov For instance, modified nucleosides can act as chain terminators in DNA sequencing, a foundational technique in genomics.

Furthermore, nucleoside analogues are a cornerstone of antiviral and anticancer therapies. biosynth.combldpharm.com Their resemblance to natural nucleosides allows them to be recognized and incorporated into the DNA or RNA of viruses or rapidly dividing cancer cells. biosynth.combldpharm.com This incorporation can disrupt viral replication or inhibit the growth of cancer cells. biosynth.combldpharm.com The development of such therapeutic agents relies heavily on the principles of synthetic chemistry to create nucleoside analogues with specific desired properties. taylorandfrancis.com

Context of Guanine (B1146940) Modifications in DNA and RNA Investigations

Guanine, due to its chemical structure, is susceptible to various modifications. In biological systems, modifications to guanine can have significant consequences. For example, methylation of guanine is a common form of DNA and RNA modification that plays a role in gene regulation. nih.govalphafoldserver.com The study of these natural modifications is crucial for understanding epigenetic and epitranscriptomic regulation. nih.gov

In the realm of synthetic chemistry, modifications to the guanine base are often necessary for the controlled synthesis of DNA and RNA strands. nih.gov During oligonucleotide synthesis, the reactive amino group of guanine must be protected to prevent unwanted side reactions. biosearchtech.com This has led to the development of various protecting groups, each with specific characteristics regarding its introduction and removal. The choice of protecting group can significantly impact the efficiency and yield of the synthesis process.

Structure

3D Structure

Properties

Molecular Formula |

C18H19N5O6 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-phenoxyacetate |

InChI |

InChI=1S/C18H19N5O6/c19-18-21-16-15(17(26)22-18)20-9-23(16)13-6-11(12(7-24)28-13)29-14(25)8-27-10-4-2-1-3-5-10/h1-5,9,11-13,24H,6-8H2,(H3,19,21,22,26)/t11-,12+,13+/m0/s1 |

InChI Key |

QMGATZWZXJHWMS-YNEHKIRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OC(=O)COC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OC(=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Historical Development and Academic Relevance of N2 Protected Deoxyguanosine Derivatives

The development of automated solid-phase oligonucleotide synthesis revolutionized molecular biology, creating a high demand for synthetic DNA and RNA. oup.com A critical aspect of this technology is the use of protecting groups for the exocyclic amino functions of the nucleobases to ensure the correct sequence is assembled. biosearchtech.comspringernature.com For deoxyguanosine, the N2 position is a primary site for protection.

Early methods for oligonucleotide synthesis employed protecting groups that required harsh conditions for their removal, which could sometimes damage the newly synthesized oligonucleotide. nih.gov This spurred research into developing milder deprotection strategies. The phenoxyacetyl group, used in 2'-Deoxy-N2-phenoxyacetylguanosine, emerged as a valuable "base-labile" protecting group. springernature.com Its advantage lies in its facile removal under milder basic conditions compared to more traditional protecting groups like isobutyryl or benzoyl. oup.comnih.gov

The use of the phenoxyacetyl group for protecting the N2 position of guanine (B1146940) allows for a more efficient and less damaging deprotection step, typically using ammonia (B1221849) or methylamine (B109427). oup.comoup.com This is particularly important when synthesizing oligonucleotides that contain other sensitive modified bases. The development and refinement of such protecting group strategies, including the use of phenoxyacetyl derivatives, have been a continuous area of academic and industrial research, aiming to improve the speed, efficiency, and reliability of oligonucleotide synthesis. oup.com

Properties and Synthesis of this compound

| Property | Value |

| Chemical Formula | C18H19N5O6 |

| Molecular Weight | 401.37 g/mol |

| CAS Number | 115389-03-2 |

| Synonyms | N2-PHENOXYACETYL-2'-DEOXYGUANOSINE, PHEAC-DEOXYGUANOSINE |

The synthesis of this compound typically involves the reaction of 2'-deoxyguanosine (B1662781) with phenoxyacetic anhydride (B1165640) or a similar activated phenoxyacetylating agent. The reaction is designed to selectively acylate the exocyclic N2 amino group of the guanine base.

In the realm of synthetic nucleic acid chemistry, the precise control of reactive functional groups is paramount to achieving high-fidelity oligonucleotide synthesis. This article focuses on the chemical compound this compound, a key building block in this intricate process. We will explore the synthetic methodologies for its preparation and its critical role in the automated solid-phase synthesis of DNA.

Applications of 2 Deoxy N2 Phenoxyacetylguanosine in Molecular Biology and Biochemical Research

Utility as a Building Block for Modified Oligonucleotides

2'-Deoxy-N2-phenoxyacetylguanosine serves as a crucial building block in the synthesis of modified oligonucleotides, which are short DNA or RNA molecules with altered chemical structures. These modifications are introduced to enhance the therapeutic properties and research applications of the oligonucleotides. encyclopedia.pub The phenoxyacetyl group on the N2 position of guanosine (B1672433) is a base-labile protecting group, which is advantageous in the solid-phase synthesis of oligonucleotides. encyclopedia.pubgenesilico.pl This protecting group strategy allows for the site-specific incorporation of the modified guanosine into a growing oligonucleotide chain. encyclopedia.pub

Synthesis of Custom DNA and RNA Sequences

The chemical synthesis of custom DNA and RNA sequences is a cornerstone of modern molecular biology, enabling a wide array of applications from genetic engineering to diagnostics. nih.gov The phosphoramidite (B1245037) method is the most common and current approach for synthesizing these custom oligonucleotides. encyclopedia.pub This process involves a four-step cycle of deblocking, coupling, capping, and oxidation, which is repeated to build the desired sequence. encyclopedia.pub this compound, in the form of a phosphoramidite, is a key reagent in this process, allowing for the incorporation of guanosine residues into the synthetic DNA or RNA strand. encyclopedia.pub The use of such protected building blocks is essential to prevent unwanted side reactions during the synthesis, ensuring the final product has the correct sequence and structure. encyclopedia.pub

Production of Antisense Oligonucleotides and siRNA for Research

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are powerful tools for silencing gene expression by targeting specific messenger RNA (mRNA) molecules. frontiersin.orgnih.gov ASOs are single-stranded DNA or RNA molecules, while siRNAs are double-stranded. frontiersin.org Both can be designed to be complementary to a target mRNA, leading to its degradation or the inhibition of its translation into protein. frontiersin.orgbiosearchtech.com

The production of these therapeutic and research molecules often involves chemical modifications to improve their stability, binding affinity, and cellular uptake. nih.govbiosearchtech.combiosyn.com this compound can be utilized in the synthesis of ASOs and the guide strand of siRNAs. The phenoxyacetyl protecting group is compatible with the synthesis of various modified backbones, such as phosphorothioates, which increase nuclease resistance. nih.gov

Table 1: Common Modifications in ASOs and siRNAs

| Modification Type | Purpose | Example |

| Backbone | Increased nuclease resistance. nih.gov | Phosphorothioate (PS) |

| Sugar | Increased binding affinity and nuclease resistance. nih.govbiosearchtech.com | 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), 2'-Fluoro (2'-F), Locked Nucleic Acid (LNA) |

| Base | Increased thermal stability and reduced immunostimulatory potential. frontiersin.org | 5-Methylcytosine |

Fabrication of Primers and Probes for Genetic Studies

Oligonucleotide primers and probes are indispensable tools in a variety of genetic studies, including polymerase chain reaction (PCR), DNA sequencing, and hybridization-based assays like Southern and Northern blotting. google.combiocompare.com Primers initiate DNA synthesis, while probes are used to detect specific nucleic acid sequences. google.combiocompare.com

The synthesis of these custom oligonucleotides relies on the same phosphoramidite chemistry used for creating longer DNA and RNA sequences. This compound phosphoramidite is a standard reagent for incorporating guanosine into these primers and probes. The ability to synthesize custom primers and probes with high fidelity is essential for the accuracy and specificity of genetic analyses. google.com

Role in DNA Damage and Repair Mechanism Studies

Living organisms are constantly exposed to various agents that can damage their DNA. nih.gov To counteract this, cells have evolved sophisticated DNA repair mechanisms to maintain genomic integrity. nih.govnih.gov Studying these processes is crucial for understanding diseases like cancer and for developing new therapies. cancer.gov

Investigation of DNA Adduct Formation at the N2 Position of Deoxyguanosine

The N2 position of the guanine (B1146940) base in DNA is a primary site for modification by various chemical agents, leading to the formation of DNA adducts. nih.gov These adducts can disrupt normal cellular processes like DNA replication and transcription, potentially leading to mutations and cell death. nih.govfrontiersin.org

Many carcinogens, or their metabolic byproducts, are electrophilic and react with the nucleophilic sites in DNA, such as the N2 position of guanine. nih.gov For example, acetaldehyde, a metabolite of ethanol, can form an unstable N2-ethylidene-dG adduct which is relatively stable within the DNA structure. nih.gov The formation of such adducts is believed to be a key step in the initiation of cancer. frontiersin.org

To study the biological consequences of these adducts, researchers synthesize oligonucleotides containing specific, site-directed adducts. This compound can be chemically modified to create a precursor that, when incorporated into an oligonucleotide, mimics a specific carcinogen-DNA adduct. For instance, it can be used to model the adducts formed by aristolochic acids, which are known to cause cancer and are characterized by the formation of 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AL) adducts. frontiersin.org These model oligonucleotides are then used in a variety of biochemical and cellular assays to investigate:

Replication and Transcription Bypass: How DNA and RNA polymerases navigate past the adduct. nih.gov

DNA Repair: How cellular repair machinery, such as the base excision repair (BER) and nucleotide excision repair (NER) pathways, recognizes and removes the adduct. nih.govmdpi.com

Mutagenesis: The types of mutations that are induced if the adduct is not repaired correctly. frontiersin.org

By using oligonucleotides containing a defined adduct at a specific location, scientists can gain detailed insights into the mechanisms of carcinogenesis and the cellular responses to DNA damage. nih.govfrontiersin.org

Study of Bulky DNA Adducts and Their Mutagenic Potential

Bulky DNA adducts are large chemical groups that become covalently attached to DNA, often as a result of exposure to environmental carcinogens or their metabolites. nih.gov These adducts can significantly distort the DNA double helix, interfering with essential cellular processes like replication and transcription, which can lead to mutations and cell death. nih.govuri.edu

While this compound is primarily a synthetic precursor, its structure serves as a model for a specific class of bulky DNA adducts located in the minor groove of the DNA helix. Researchers synthesize oligonucleotides containing adducts that are structurally similar to the phenoxyacetyl-modified guanosine to study how the cell responds to such damage.

Detailed Research Findings:

Studies on various N2-deoxyguanosine (N2-dG) adducts have shown that the size and position of the adduct are critical determinants of its biological consequences.

Transcription Inhibition: Bulky adducts at the N2 position of guanine that are larger than a simple methyl group have been shown to be potent blocks to transcription. nih.gov When an RNA polymerase encounters such a lesion on the DNA template, it stalls, a signal that can trigger transcription-coupled nucleotide excision repair (TC-NER). nih.gov

Mutagenic Bypass: If the damage is not repaired, specialized translesion synthesis (TLS) DNA polymerases may be recruited to replicate past the adduct. nih.gov This process is often error-prone. For example, studies with bulky dG-C8 adducts, which are located in the major groove, show that TLS polymerases can insert an incorrect base opposite the lesion, leading to mutations. nih.gov While the phenoxyacetyl group resides in the minor groove, the principle of error-prone bypass of bulky lesions remains a central theme in understanding their mutagenic potential. The table below summarizes the mutagenic potential of different types of DNA adducts.

Table 1: Mutagenic Potential of Various DNA Adducts

| Adduct Type | Common Cause | Typical Mutation | Relevant Polymerase(s) |

|---|---|---|---|

| 8-oxo-dG | Oxidative Stress | G → T | Pol η, Pol λ |

| N2-Alkyl-dG | Alkylating Agents | G → A, G → T | Pol κ, Pol ι, Rev1 |

| dG-C8-AAF | Aromatic Amines | Frameshifts, G → T | Pol V, Pol II |

Enzymatic Recognition and Processing of N2-Modified DNA

Cells possess a sophisticated network of DNA repair pathways to identify and remove DNA damage, including bulky adducts. The study of how enzymes recognize and process modified bases like N2-phenoxyacetylguanosine is fundamental to understanding genome stability. Oligonucleotides containing specific N2-dG adducts, made possible by precursors like this compound, are essential substrates for these studies.

Detailed Research Findings:

The repair of N2-modified guanine is complex and can involve several pathways, depending on the size and nature of the adduct.

Base Excision Repair (BER): This pathway is typically initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.govnih.gov While BER is the primary defense against smaller alkylation and oxidative lesions, its efficiency against very bulky adducts is limited. nih.govresearchgate.net For instance, the human alkyladenine DNA glycosylase (AAG) can remove some smaller etheno adducts at the N2 position but is poor at excising larger lesions. nih.govnsf.gov

Nucleotide Excision Repair (NER): This is a more versatile pathway that removes a wide range of helix-distorting lesions, including many bulky adducts. nih.govnih.gov Research has shown that N2-dG adducts that block transcription are substrates for the transcription-coupled sub-pathway of NER (TC-NER). nih.gov This implies that a bulky adduct modeled by the phenoxyacetyl group would likely be a target for the NER machinery.

Translesion Synthesis (TLS) Polymerases: When repair fails, TLS polymerases are employed to bypass the damage. Studies on a series of N2-alkyl-dG lesions show that polymerases like Pol η and Pol κ are involved in their bypass. nih.gov The efficiency and fidelity of this bypass decrease as the size of the alkyl group increases, suggesting that a large adduct like a phenoxyacetyl group would pose a significant challenge to these polymerases. nih.gov

Use as a Molecular Probe for DNA-Protein Interactions

Molecular probes are molecules that can be used to report on specific biological events or structures. While fluorescently labeled nucleosides or chemical nucleases are common probes for DNA-protein interactions, this compound is not typically used in this capacity. nih.govnih.gov Its primary role is as a protecting group during synthesis. wikipedia.org However, the presence of the bulky phenoxyacetyl group in the minor groove of a DNA duplex can be used to study how such an obstruction influences the binding of proteins that interact with the minor groove, such as certain transcription factors or DNA-binding enzymes. In this context, it acts as a structural perturbant rather than a reporter probe.

Research in Nucleic Acid Structure and Function

The introduction of modified nucleosides into oligonucleotides can induce significant changes in their structure and function. The phenoxyacetyl group on guanine provides a tool to explore these alterations.

Conformational Studies of Modified Oligonucleotides

The covalent attachment of a bulky adduct to a DNA base can alter the local conformation of the double helix, affecting its stability, flexibility, and recognition by proteins. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism are used to study these structural changes. nih.govnih.gov

Detailed Research Findings:

While specific conformational studies on oligonucleotides containing a residual N2-phenoxyacetyl group are not prominent in the literature, extensive research on other bulky adducts provides clear insights into the expected effects.

Helical Distortion: Bulky adducts, whether in the major or minor groove, often cause a significant distortion of the DNA helix. This can involve bending of the helical axis, unwinding of the duplex, and disruption of normal base stacking and hydrogen bonding. nih.gov

Table 2: Techniques for Studying Modified Oligonucleotide Conformation

| Technique | Information Provided | Example Application |

|---|---|---|

| NMR Spectroscopy | 3D structure in solution, base pairing, sugar pucker, glycosidic bond angle. | Determining the syn vs. anti conformation of an adducted guanine. nih.gov |

| Circular Dichroism | Global helical conformation (e.g., B-form vs. A-form or Z-form). | Detecting destabilization of the B-form helix upon adduct formation. nih.gov |

| X-ray Crystallography | High-resolution 3D structure in a crystalline state. | Visualizing the precise interactions of an adduct within the DNA helix. nih.gov |

Enzymatic Substrate Analysis in Nucleic Acid Metabolism

The ability to synthesize oligonucleotides with specific modifications is essential for dissecting the substrate specificity of enzymes involved in nucleic acid metabolism. This compound is a key enabler of these studies, as it allows for the creation of the necessary molecular tools. wikipedia.orgnih.gov

Detailed Research Findings:

By incorporating a specific lesion or modified base into an oligonucleotide, researchers can test whether that DNA sequence is a substrate for a particular enzyme, such as a DNA polymerase, a nuclease, or a DNA glycosylase.

DNA Repair Glycosylases: To determine if an enzyme like human AAG can remove a specific type of damage, scientists synthesize a short DNA duplex containing that damage and incubate it with the purified enzyme. nih.gov The use of N2-phenoxyacetyl-dG as a protecting group allows for the synthesis of oligonucleotides containing other, more labile N2-adducts that are the true subject of study.

DNA Polymerases: To analyze how a DNA polymerase deals with a specific lesion, a template strand containing the lesion is synthesized. The ability of the polymerase to insert a base opposite the lesion and to extend the primer strand is then measured. nih.gov This type of analysis is crucial for understanding the mutagenic potential of DNA adducts.

Deoxyribozymes: Modified oligonucleotides are also used as substrates for DNA enzymes (deoxyribozymes). For example, the catalytic activity of a deoxyribozyme might depend on its ability to recognize and cleave a specific sequence, and introducing modifications can probe the structural requirements for this activity. nih.gov

The synthesis of these highly specific substrates relies on protecting groups like phenoxyacetyl to ensure that the final oligonucleotide has the correct sequence and modification. chemie-brunschwig.chnih.govcsic.es

Advanced Analytical Methodologies in Research Pertaining to 2 Deoxy N2 Phenoxyacetylguanosine

Spectroscopic Characterization Techniques for Research Intermediates and Products

Spectroscopic methods are paramount for the detailed structural analysis of 2'-Deoxy-N2-phenoxyacetylguanosine and related compounds. They provide definitive information about the molecular architecture and confirm the successful installation or removal of protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including modified nucleosides like this compound. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

In the context of this compound, ¹H and ¹³C NMR are routinely used to verify the structure. researchgate.net The presence of the phenoxyacetyl group is confirmed by characteristic signals from the aromatic protons of the phenyl ring and the methylene (B1212753) protons of the acetyl group. The attachment to the N2 position of the guanine (B1146940) base can be confirmed through two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal correlations between protons and carbons, even those separated by several bonds. researchgate.netmdpi.com

For instance, the structural elucidation of N2-(p-n-butylphenyl)-2'-deoxyguanosine, a related modified nucleoside, relied heavily on ¹H NMR to distinguish between different isomers formed during synthesis. nih.gov Similarly, in the characterization of various 2',3'-dideoxynucleosides, 500-MHz ¹H-NMR spectroscopy was instrumental in determining the solution structure and conformation of the sugar moiety. nih.gov The combination of 1D and 2D NMR experiments provides a comprehensive picture of the molecule, ensuring the correct regiochemistry and the integrity of the deoxyribose sugar and the guanine base. researchgate.netmdpi.com

Table 1: Representative NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | Confirms the presence of protons on the deoxyribose sugar, guanine base, and the phenoxyacetyl protecting group. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Confirms the number and types of carbon atoms, including those in the purine (B94841) ring, the sugar, and the protecting group. |

| COSY | Reveals proton-proton coupling, indicating which protons are adjacent to each other. | Helps to assign the proton signals of the deoxyribose sugar. |

| HSQC | Shows correlations between protons and the carbons to which they are directly attached. | Links proton and carbon signals, aiding in the complete assignment of the NMR spectra. |

| HMBC | Shows correlations between protons and carbons over two or three bonds. | Crucial for confirming the attachment of the phenoxyacetyl group to the N2 position of guanine. |

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. miamioh.edu It is an essential tool for confirming the identity of this compound and for assessing the purity of synthetic batches. miamioh.edu

In the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, yielding a prominent ion corresponding to the protonated molecule [M+H]⁺. mdpi.com The accurate mass measurement of this ion, often performed using high-resolution mass spectrometry (HRMS), can confirm the elemental composition of the molecule with high confidence. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural confirmation. nih.gov In a typical MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a neutral loss of the deoxyribose sugar (116 Da) and the formation of a protonated N2-phenoxyacetylguanine ion. nih.gov Further fragmentation of this ion can also be observed. This predictable fragmentation is a hallmark of nucleoside structures and provides definitive evidence for the identity of the compound. miamioh.edunih.gov

Chromatographic Separations in Research Protocols

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the quantitative analysis of its purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse method for both the purification and quantitative analysis of this compound. berkeley.edu Reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), is most commonly employed.

For preparative HPLC, a crude reaction mixture is injected onto a column, and the components are separated based on their hydrophobicity. This compound, being more hydrophobic than the unprotected 2'-deoxyguanosine (B1662781) due to the phenoxyacetyl group, will have a longer retention time, allowing for its isolation from starting materials and by-products. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

For analytical HPLC, a small amount of the sample is injected to assess its purity. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration. By comparing this to a calibration curve generated from standards of known concentration, the exact amount of the compound can be determined. nih.gov This is crucial for ensuring that the correct stoichiometry is used in subsequent oligonucleotide synthesis reactions. The limit of detection for modified nucleosides using HPLC can be very low, allowing for the quantification of even small amounts of product or impurities. nih.govnih.gov

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18, 5 µm particle size | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) | Elutes compounds from the column with increasing organic solvent concentration. |

| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of the separation. |

| Detection | UV absorbance at 260 nm and/or 280 nm | Detects the purine ring system of the nucleoside. |

| Temperature | Room temperature or slightly elevated (e.g., 30-40 °C) | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound, TLC is used to determine when the starting material, 2'-deoxyguanosine, has been completely converted to the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. The less polar product, this compound, will travel further up the plate (have a higher Rf value) than the more polar starting material. By comparing the spots from the reaction mixture over time to spots of the starting material and, if available, the pure product, a chemist can visually assess the progress of the reaction. nih.gov The disappearance of the starting material spot indicates that the reaction is complete. nih.gov

Advanced Detection Methods for DNA Adducts in Experimental Systems

Once this compound is incorporated into synthetic oligonucleotides, these can be used in various experimental systems. After the phenoxyacetyl protecting group is removed, the resulting oligonucleotide can be used to study DNA structure, function, or interactions. In some research contexts, it is important to detect the presence of specific nucleosides or adducts within a DNA strand.

The detection and characterization of DNA adducts are critical for understanding the mechanisms of action of genotoxic chemicals and for human risk assessment. nih.gov A variety of sensitive techniques have been developed for this purpose. nih.govspringernature.com While this compound itself is a protected nucleoside for synthesis, the analytical principles for detecting modified bases are relevant.

Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the detection and quantification of DNA adducts. nih.govnih.gov After enzymatic hydrolysis of a DNA sample to its constituent deoxynucleosides, LC-MS/MS can be used to detect specific adducts with high sensitivity and specificity. mdpi.comnih.gov By using selected reaction monitoring (SRM), the instrument is programmed to detect a specific precursor ion (the [M+H]⁺ of the adducted deoxynucleoside) and its characteristic fragment ion (e.g., the protonated adducted base after loss of the deoxyribose). This technique can achieve very low limits of detection, making it possible to quantify adducts present at levels of one in 10⁸ or 10⁹ normal nucleotides. berkeley.edunih.gov

Other methods for adduct detection include ³²P-postlabeling, which is extremely sensitive but less structurally specific than MS, and immunoassays, which rely on antibodies that recognize specific adducts. berkeley.edunih.gov The choice of method depends on the specific research question, the nature of the adduct, and the required level of sensitivity and specificity. nih.govspringernature.com

Ultrasensitive LC-NSI-HRMS/MS for Adduct Quantitation in Research Samples

Ultrasensitive liquid chromatography-nanospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) stands as a cornerstone technique for the quantitative analysis of DNA adducts. This method combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of tandem mass spectrometry, making it ideal for detecting and quantifying trace levels of specific adducts within complex biological matrices.

The general workflow for analyzing a DNA adduct like this compound using this method would involve several key steps. Initially, DNA is extracted from the research sample (e.g., cells or tissues). This is followed by enzymatic hydrolysis to break down the DNA into its constituent nucleosides, including the adducted form of interest. The resulting mixture is then subjected to solid-phase extraction (SPE) to enrich the adducts and remove interfering substances. nih.gov

The purified sample is injected into a liquid chromatograph, where the this compound adduct is separated from unmodified nucleosides and other components. The eluent from the LC column is then introduced into the mass spectrometer via a nanospray ionization (NSI) source, which is particularly effective for ionizing molecules at low flow rates, thereby enhancing sensitivity.

In the mass spectrometer, the protonated molecule of the adduct ([M+H]⁺) is selected in the first stage of mass analysis. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS/MS). The transition from the precursor ion to a specific product ion provides a high degree of selectivity for the analyte. For N²-substituted 2'-deoxyguanosine adducts, a common fragmentation pathway involves the neutral loss of the 2'-deoxyribose moiety (116 Da). nih.gov High-resolution mass spectrometry ensures the accurate mass measurement of both precursor and product ions, further enhancing specificity and reducing the likelihood of isobaric interferences. nih.gov

Quantification is typically achieved through the stable isotope dilution method. A known amount of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass (e.g., containing ¹³C or ¹⁵N), is added to the sample at the beginning of the workflow. nih.gov By comparing the signal intensity of the native adduct to that of the internal standard, precise and accurate quantification can be achieved, even with variable sample recovery during preparation. nih.gov

While no specific research data tables for the LC-NSI-HRMS/MS quantification of this compound are publicly available, the principles of the method as applied to analogous N²-substituted guanosine (B1672433) adducts are well-established. The table below illustrates a hypothetical dataset based on the analysis of similar compounds, showcasing the type of data that would be generated in such an experiment.

Hypothetical LC-NSI-HRMS/MS Quantification Data for a Guanosine Adduct

| Sample Type | Adduct Level (adducts / 10⁷ dG) | Standard Deviation |

|---|---|---|

| Control Tissue | Not Detected | N/A |

| Treated Tissue (Low Dose) | 5.2 | 1.1 |

| Treated Tissue (High Dose) | 23.8 | 4.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

³²P-Postlabelling Assay in DNA Adduct Analysis

The ³²P-postlabelling assay is another ultrasensitive method for the detection and quantification of DNA adducts, particularly those that are bulky or aromatic. nih.govnih.gov This technique is renowned for its exceptional sensitivity, capable of detecting adducts at frequencies as low as one in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.gov

The methodology involves four principal steps: nih.gov

Enzymatic Digestion of DNA: The DNA sample is digested into 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.

Adduct Enrichment: In many variations of the protocol, the bulky, hydrophobic adducts are enriched from the normal nucleotides. A common method is nuclease P1 digestion, which dephosphorylates the normal 3'-mononucleotides but often leaves the adducted nucleotides intact. This step significantly enhances the sensitivity of the assay for many types of adducts.

⁵'-Labelling with ³²P: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by the transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Quantification: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and resolved, typically using multidirectional thin-layer chromatography (TLC). The separated adduct spots are then detected by autoradiography and quantified by measuring their radioactivity, usually with a scintillation counter or a phosphorimager.

The ³²P-postlabelling assay is applicable to a wide range of DNA adducts and has been instrumental in studies of chemical carcinogenesis, including the analysis of adducts formed by complex mixtures. nih.gov However, a significant limitation is that it generally does not provide direct structural information about the adducts detected. The identity of an adduct is typically inferred by comparing its chromatographic behavior to that of a synthetically prepared standard.

As with the LC-MS/MS method, there is a lack of specific published research findings and data tables for the application of the ³²P-postlabelling assay to this compound. The following table provides a representative example of how data from a ³²P-postlabelling experiment might be presented, based on studies of other DNA adducts.

Illustrative ³²P-Postlabelling Assay Results for DNA Adducts

| Tissue | Treatment Group | Relative Adduct Level (RAL) x 10⁸ |

|---|---|---|

| Liver | Control | < 0.1 |

| Liver | Compound X | 15.3 |

| Lung | Control | < 0.1 |

| Lung | Compound X | 8.7 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Future Research Directions and Translational Perspectives Excluding Clinical

Development of Novel Protective Groups for Nucleic Acid Synthesis

The use of 2'-Deoxy-N2-phenoxyacetylguanosine is part of a broader strategy in oligonucleotide synthesis that relies on temporary protecting groups. The phenoxyacetyl (Pac) group is favored for the protection of the exocyclic amino functions of guanine (B1146940), adenine (B156593), and cytosine because it allows for a final deprotection step under gentle and rapid conditions, typically using ammonia (B1221849) at room temperature or other mild bases like aqueous methylamine (B109427) or potassium carbonate in methanol. springernature.comgoogle.commdpi.com This is a significant improvement over traditional protecting groups like the benzoyl group for adenine and cytosine, and the isobutyryl group for guanine, which require harsher deprotection conditions (e.g., concentrated ammonia at elevated temperatures for extended periods). nih.govmdpi.com

The demand for increasingly complex and sensitive modified oligonucleotides for research and diagnostic applications continues to drive the development of new protecting groups. Future research in this area focuses on creating groups that offer even greater orthogonality and milder deprotection profiles. The ideal protecting group should be stable throughout all synthesis and coupling steps but removable under highly specific and benign conditions to preserve the integrity of other base-labile or functionally sensitive moieties within the oligonucleotide.

Research efforts are directed towards:

Hyper-labile Groups: Developing protecting groups that can be cleaved under near-physiological pH or by non-chemical methods (e.g., photolysis) to enable the synthesis of extremely delicate nucleic acid constructs.

Orthogonal Strategies: Expanding the toolkit of orthogonal protecting groups that can be removed selectively in any desired order. This would allow for multi-step, post-synthesis modifications at specific sites within an oligonucleotide, enabling the construction of highly complex, multifunctional research tools.

P(V)-based Synthesis Compatibility: Exploring protecting groups compatible with newer synthesis platforms, such as P(V)-based methods, which aim to simplify the synthesis cycle and reduce chemical waste. nih.gov For instance, Pya protecting groups have been employed in some P(V) protocols to circumvent the limitations of standard amide-protecting groups. nih.gov

A comparative analysis of common N-acyl protecting groups for guanine highlights the advantages of the phenoxyacetyl group and informs the rational design of future alternatives.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

| Isobutyryl | iBu | Concentrated NH4OH, 55°C, >8 hours | Traditional standard; requires harsh conditions. nih.gov |

| Dimethylformamidine | dmf | Aqueous ammonia, room temp; AMA (NH4OH/40% MeNH2), 65°C, 10 min | More labile than iBu; allows for faster deprotection. nih.gov |

| Phenoxyacetyl | Pac | Concentrated NH4OH, room temp, <4 hours; AMA | Mild deprotection; versatile for base-labile oligonucleotides. springernature.comnih.gov |

| Acetyl | Ac | AMA, 65°C, 10 min | Very labile; minimizes side reactions like transamination. nih.gov |

This table is generated based on data from multiple sources. springernature.comnih.govnih.gov

Exploration of Enzymatic Systems for N2-Guanine Modification and Demodification

In biological systems, DNA is constantly subjected to modification by endogenous and environmental agents, leading to the formation of DNA adducts. The N2 position of guanine is a frequent target for alkylating agents and other electrophiles. nih.govnih.gov Cells have evolved sophisticated enzymatic repair pathways to counteract this damage. For example, the bacterial non-heme Fe(II)/2-oxoglutarate-dependent enzyme AlkB is known to repair a variety of alkylation damages on single-stranded DNA, including certain N2-guanine adducts. acs.org Other repair mechanisms involve glycosylases that excise the damaged base or direct reversal enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT), which removes alkyl groups from the O6 position of guanine. osti.govyoutube.com

While the N2-phenoxyacetyl group on guanosine (B1672433) is a synthetic modification not typically encountered in nature, the study of enzymatic systems that act on N2-guanine provides a blueprint for future research. A key translational perspective is the potential to harness or engineer enzymes for applications in nucleic acid biotechnology.

Future research could focus on:

Enzyme Discovery and Engineering: Screening for or engineering enzymes, such as novel DNA glycosylases or deacylases, that can specifically recognize and cleave the N2-phenoxyacetyl bond or other synthetic acyl protecting groups. Such an enzyme would offer a highly specific, non-chemical method for deprotection under purely physiological conditions.

Biocatalytic Synthesis: Developing enzymatic methods for the site-specific modification of the N2-guanine position. This could involve using engineered DNA or RNA polymerases that can accept and incorporate nucleotides modified with specific functional groups, expanding the chemical diversity of enzymatically synthesized nucleic acids. springernature.com

Understanding Substrate Specificity: Investigating the substrate range of existing DNA repair enzymes to determine if they possess any latent activity towards synthetic adducts like N2-phenoxyacetylguanine. This could provide insights into enzyme mechanism and guide the rational design of novel biocatalysts.

Advanced Mechanistic Studies on DNA Adduct Repair Pathways

The presence of a bulky adduct, such as the phenoxyacetyl group, at the N2 position of guanine can be considered a model for certain types of DNA damage. Research has shown that bulky adducts at this position can act as significant blocks to transcription. nih.gov When an elongating RNA polymerase stalls at such a lesion on the transcribed strand of a gene, it can trigger a specialized repair pathway known as Transcription-Coupled Nucleotide Excision Repair (TC-NER). nih.govnih.gov

TC-NER is distinct from the global genome NER (GG-NER) pathway in its damage recognition step. Instead of relying on surveillance proteins like XPC that scan the entire genome, TC-NER uses the stalled RNA polymerase itself as a signal to recruit the repair machinery. nih.govyoutube.com This machinery includes proteins like CSB (Cockayne syndrome group B), CSA, and the core NER factors (XPA, TFIIH, XPG, etc.) to excise the damaged segment and synthesize a new, correct sequence. nih.govnih.gov Studies have demonstrated that the repair of N2-dG adducts larger than a methyl group relies heavily on the TC-NER pathway. nih.gov

Future mechanistic studies, using oligonucleotides synthesized with this compound or its analogues, could provide deeper insights into:

Adduct Recognition: How the size, shape, and chemical nature of an N2-guanine adduct influences its recognition by both RNA polymerase and the TC-NER machinery. The phenoxyacetyl group serves as a well-defined, bulky adduct for such studies.

Repair Efficiency: Quantifying the efficiency of TC-NER for different types of N2-adducts. This involves creating specific DNA substrates containing the adduct and using cell-free repair assays or cellular reporter systems to measure repair kinetics.

Structural Biology of Repair Complexes: Elucidating the high-resolution structures of RNA polymerase stalled at an N2-adduct and the subsequent assembly of the TC-NER pre-incision complex. Such studies are critical for understanding the molecular choreography of this essential repair pathway.

| DNA Repair Pathway | Damage Recognition | Key Proteins | Relevance to N2-Guanine Adducts |

| Transcription-Coupled NER (TC-NER) | Stalled RNA Polymerase II | CSB, CSA, TFIIH, XPA, XPG | Primary pathway for repairing bulky N2-dG adducts on the transcribed strand. nih.govnih.gov |

| Global Genomic NER (GG-NER) | XPC-RAD23B, DDB2 | XPC, DDB2, TFIIH, XPA, XPG | Can repair adducts genome-wide but may be less efficient for certain lesions refractory to XPC recognition. nih.govresearchgate.net |

| Base Excision Repair (BER) | DNA Glycosylases | MPG (AAG) | May play a role for very small N2-adducts, but its contribution to the repair of larger, transcription-blocking adducts in cells appears limited. nih.gov |

| Direct Reversal | AlkB, MGMT | AlkB, MGMT | Repairs specific alkylation damage at N2 (AlkB) or O6 (MGMT) positions, but not large acyl adducts. acs.orgosti.gov |

This table is generated based on data from multiple sources. nih.govnih.govacs.orgosti.govnih.govresearchgate.net

Rational Design of Nucleic Acid-Based Research Tools Incorporating this compound and Its Analogues

The ability to synthesize custom oligonucleotides with precise chemical modifications is fundamental to modern molecular biology and biotechnology. nih.gov this compound is a key enabler in this field because its mild deprotection conditions are compatible with the inclusion of a wide array of other chemical modifications that would otherwise be destroyed by harsh reagents.

This enables the rational design and synthesis of sophisticated nucleic acid-based tools for research, including:

Modified Antisense Oligonucleotides: The development of antisense therapeutics and research tools often involves modifications to the sugar-phosphate backbone (e.g., phosphorothioates) or the nucleosides (e.g., 2'-O-Methyl, 2'-F-ANA) to increase nuclease resistance and binding affinity. nih.gov The use of labile protecting groups like phenoxyacetyl is crucial for the successful synthesis of these complex chimeric molecules.

XNAzymes and Aptamers: The synthesis of nucleic acid enzymes (DNAzymes and ribozymes) or ligands (aptamers) containing modified nucleotides can expand their chemical functionality and stability. nih.gov Direct chemical synthesis using building blocks like this compound allows for the precise placement of these modifications, which can be critical for catalytic activity or target binding.

Biophysical and Structural Probes: Oligonucleotides containing fluorescent labels, cross-linking agents, or spin labels are essential tools for studying nucleic acid structure, dynamics, and interactions. The synthesis of these probes requires protecting group strategies that preserve the integrity of the incorporated labels. The mild deprotection afforded by the phenoxyacetyl group is highly advantageous in this context.

Future research will leverage this synthetic capability to build next-generation tools. For example, incorporating multiple, orthogonally-protected nucleosides could allow for the sequential, site-specific introduction of different functional groups after the main oligonucleotide chain has been assembled, opening new avenues for creating highly complex molecular probes and devices.

Q & A

Q. What are the recommended synthetic strategies for 2'-Deoxy-N2-phenoxyacetylguanosine, and how do enzymatic approaches compare to chemical methods?

- Methodological Answer : Enzymatic synthesis using engineered enzymes (e.g., purine nucleoside phosphorylase) offers regioselectivity and reduced byproduct formation compared to traditional chemical methods. For example, chemical synthesis often requires protecting groups (e.g., 1,1,3,3-tetraisopropyldisiloxane) to prevent unwanted side reactions during functionalization of the guanosine base . Enzymatic routes may bypass such steps, improving yield and scalability . Purification typically involves silica gel chromatography or HPLC, with characterization via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability assays should include monitoring degradation under oxidative (e.g., Cu(II)/H₂O₂ systems), thermal (25–60°C), and pH-dependent conditions. For instance, Fenton-like reactions can generate oxidation products (e.g., spiroiminodihydantoin), detectable via LC-MS or UV-Vis spectroscopy . Storage recommendations include inert atmospheres (N₂/Ar) and temperatures ≤ –20°C to prevent hydrolysis of the phenoxyacetyl group .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved P95 masks) to avoid inhalation or dermal exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination . Acute toxicity (H302) and skin/eye irritation (H315/H319) necessitate immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How can structural modifications of this compound elucidate its role in RNA-protein interactions?

- Methodological Answer : Introduce site-specific modifications (e.g., 2′-N-methylamino or 2′-dimethylamino analogues) to probe hydrogen bonding or steric effects in RNA duplexes. Use Förster resonance energy transfer (FRET) or nuclear Overhauser effect (NOE) NMR to assess conformational changes. QSAR analysis can correlate substituent effects (e.g., phenoxyacetyl vs. isobutyryl groups) with binding affinities .

Q. What experimental approaches resolve contradictions in reported oxidation pathways of 2'-deoxyguanosine derivatives?

- Methodological Answer : Discrepancies in oxidation products (e.g., 8-oxo-dG vs. imidazolone) may arise from reaction conditions (pH, reductant presence). Use isotopically labeled substrates (e.g., ¹⁸O₂) and tandem MS to track oxygen incorporation. Compare Fenton-like systems (Cu(II)/H₂O₂/ascorbate) with photochemical oxidation to identify context-dependent pathways .

Q. How can mutagenicity studies of this compound inform its applicability in genetic research?

- Methodological Answer : Perform Ames tests with Salmonella strains (TA98/TA100) to assess frameshift or base-pair substitution potential. Combine with molecular dynamics simulations to evaluate adduct formation (e.g., N2-phenoxyacetyl-DNA crosslinks) and repair kinetics by enzymes like OGG1 . Contrast results with non-acetylated derivatives to isolate toxicity mechanisms .

Q. What strategies validate the purity of synthesized this compound for crystallography studies?

- Methodological Answer : Use multi-dimensional HPLC (reverse-phase and ion-pair) with UV/ECD detection to achieve ≥99% purity. Validate via X-ray crystallography by comparing unit cell parameters with NIST reference data . For hygroscopic samples, employ Karl Fischer titration to ensure water content <0.1% prior to crystallization trials .

Methodological Notes

- Data Contradiction Analysis : Cross-validate synthetic yields and product identities using orthogonal techniques (e.g., MALDI-TOF vs. ESI-MS) .

- Experimental Design : Include negative controls (e.g., unmodified deoxyguanosine) in comparative studies to isolate functional contributions of the phenoxyacetyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.